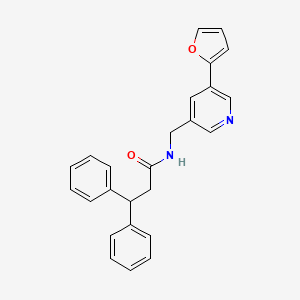N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide
CAS No.: 2034385-53-8
Cat. No.: VC6619860
Molecular Formula: C25H22N2O2
Molecular Weight: 382.463
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034385-53-8 |
|---|---|
| Molecular Formula | C25H22N2O2 |
| Molecular Weight | 382.463 |
| IUPAC Name | N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,3-diphenylpropanamide |
| Standard InChI | InChI=1S/C25H22N2O2/c28-25(27-17-19-14-22(18-26-16-19)24-12-7-13-29-24)15-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,16,18,23H,15,17H2,(H,27,28) |
| Standard InChI Key | GSBDUJWRXHTLSH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C4=CC=CC=C4 |
Introduction
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide is an organic compound with a complex structure combining aromatic and heterocyclic elements. This compound is of interest for its potential applications in medicinal chemistry and material sciences due to its unique chemical properties.
Structural Characteristics
The compound features:
-
Furan Ring: A five-membered aromatic ring containing one oxygen atom, contributing to the compound's electronic properties.
-
Pyridine Ring: A six-membered heterocyclic ring with one nitrogen atom, which can interact with biological targets through hydrogen bonding or π-stacking.
-
Diphenylpropanamide Backbone: This provides hydrophobic interactions and structural rigidity.
The molecular formula of the compound is , and it has a molecular weight of approximately 367.44 g/mol.
Synthesis
The synthesis typically involves:
-
Functionalization of furan and pyridine derivatives.
-
Coupling reactions to introduce the diphenylpropanamide group.
-
Purification using chromatography to isolate the target compound.
Applications in Medicinal Chemistry
This compound's structural features make it a candidate for:
-
Drug discovery programs targeting cancer, inflammation, or infectious diseases.
-
Studies on ligand-receptor interactions due to its ability to form hydrogen bonds and π-stacking interactions.
Research Findings
While no direct studies were found for this specific compound, related compounds have shown:
-
High binding affinity to biological targets such as kinases and enzymes.
-
Favorable drug-like properties when evaluated using computational tools like SwissADME.
Future Directions
Further research should focus on:
-
Synthesizing derivatives of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide to optimize biological activity.
-
Conducting in vitro and in vivo studies to evaluate pharmacological potential.
-
Exploring its role as a scaffold for designing novel therapeutic agents.
Limitations
No direct experimental data were available for this specific compound in the provided sources; hence, insights were extrapolated from structurally similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume